![molecular formula C8H3ClF3NS B6590710 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole CAS No. 1175277-66-3](/img/structure/B6590710.png)

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

概要

説明

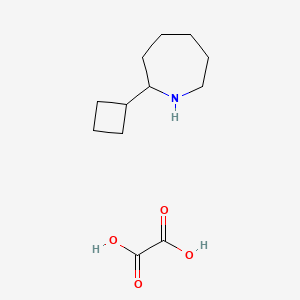

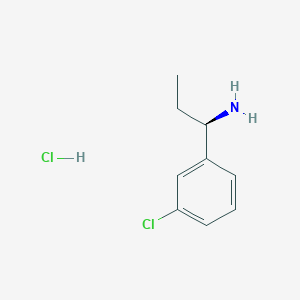

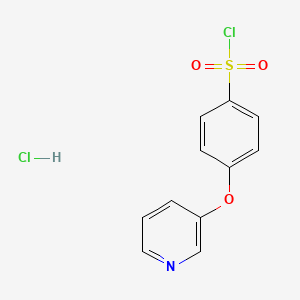

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3ClF3NS . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) substituted with a chlorine atom and a trifluoromethyl group . The InChI code for this compound is 1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.63 . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .科学的研究の応用

Chemical Synthesis and Structural Analysis 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole and its derivatives have been synthesized and characterized, showing potential in various scientific applications. The condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone has led to the synthesis of compounds where the trifluoromethyl group is located in the γ-position, indicating a method for structurally diverse compound creation (Shulga, Simurova, & Shulga, 2021). Similarly, the synthesis of novel thiazole compounds containing ether structures has been achieved, with some exhibiting significant anti-bacterial activities, highlighting the compound's versatility in chemical synthesis and potential biomedical applications (Qiu Li-ga, 2015).

Antimicrobial Activity A series of tricyclic benzo[d]thiazole derivatives have been prepared and tested for their antimicrobial activity, showing good antibacterial properties. This research suggests the potential use of this compound derivatives in developing new antimicrobial agents, indicating a significant application in addressing bacterial resistance (Rafah F Al-Smaism et al., 2013).

Catalysis and Synthetic Methodology The compound has been utilized as a building block in catalysis and synthetic methodologies. For example, regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation has been developed, offering a new method for synthesizing ortho-trifluoromethylthiolated 2-arylbenzo[d]thiazoles (Puying Luo et al., 2016). This demonstrates its use in creating compounds with specific functional groups through selective catalytic processes.

Corrosion Inhibition The derivatives of this compound have been explored as corrosion inhibitors for steel in hydrochloric acid, showing high efficiency in protecting metal surfaces. This application is crucial for extending the lifespan of metal components in industrial settings, demonstrating the compound's utility beyond pharmaceuticals or chemical synthesis (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Safety and Hazards

This compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

While specific future directions for 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole are not available, thiazole derivatives in general have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, investigating the mechanisms of action, and developing new applications for these compounds.

作用機序

- One possibility is that it interacts with enzymes involved in metabolic pathways, given its structural features and the fact that thiazole-based compounds often modulate enzyme activity .

- Thiazole-based compounds can impact various pathways, including:

- Antioxidant pathways : Given its potential antioxidant activity , it could influence oxidative stress-related pathways.

Target of Action

Biochemical Pathways

特性

IUPAC Name |

2-chloro-7-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUHIHDWDWLQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)